(3-Ethoxyphenyl)-N-methylmethanamine

lipophilicity partition coefficient chromatography

(3‑Ethoxyphenyl)-N-methylmethanamine (CAS 893581‑62‑9), also known as 3‑ethoxy‑N‑methylbenzylamine, is an aromatic secondary amine with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol. It belongs to the N‑substituted benzylamine class and is primarily supplied as a building block for organic synthesis and medicinal chemistry.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 893581-62-9
Cat. No. B1608437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethoxyphenyl)-N-methylmethanamine
CAS893581-62-9
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)CNC
InChIInChI=1S/C10H15NO/c1-3-12-10-6-4-5-9(7-10)8-11-2/h4-7,11H,3,8H2,1-2H3
InChIKeyDRWAPJMNVGBJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3‑Ethoxyphenyl)-N-methylmethanamine CAS 893581‑62‑9: Core Physicochemical Profile and Procurement Relevance


(3‑Ethoxyphenyl)-N-methylmethanamine (CAS 893581‑62‑9), also known as 3‑ethoxy‑N‑methylbenzylamine, is an aromatic secondary amine with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol. It belongs to the N‑substituted benzylamine class and is primarily supplied as a building block for organic synthesis and medicinal chemistry. The compound is characterized by a 3‑ethoxy substituent on the phenyl ring and a methyl group on the amine nitrogen. Reported physicochemical properties include a computed boiling point of 240.8 °C at 760 mmHg [1], a density of 0.963 g/cm³ [1], and a logP of 2.20 [2]. It is commercially available in purities of 95–98% from multiple vendors, including AKSci, Santa Cruz Biotechnology, and Alfa Chemistry . The compound is intended exclusively for research and development use .

Why In‑Class Benzylamine Analogs Cannot Substitute (3‑Ethoxyphenyl)-N-methylmethanamine 893581‑62‑9


Generic substitution among N‑substituted benzylamines is scientifically unsound due to quantifiable differences in critical physicochemical parameters that directly impact synthetic utility, purification, and potential biological partitioning. Even minor structural variations—such as the position of the alkoxy substituent (3‑ethoxy vs. 4‑ethoxy), the nature of the alkoxy group (ethoxy vs. methoxy), or the presence/absence of a substituent (substituted vs. unsubstituted phenyl)—produce measurable changes in lipophilicity (logP), boiling point, density, and molecular flexibility (rotatable bonds). These parameters govern chromatographic behavior, solvent partitioning, and the compound’s behavior in downstream reactions. The following Section 3 provides quantitative, comparator‑based evidence that substantiates the non‑interchangeability of (3‑Ethoxyphenyl)-N-methylmethanamine with its closest structural analogs.

(3‑Ethoxyphenyl)-N-methylmethanamine CAS 893581‑62‑9: Quantified Differentiation from Closest Analogs


Lipophilicity (LogP) of (3‑Ethoxyphenyl)-N-methylmethanamine vs. Unsubstituted and Methoxy Analogs

(3‑Ethoxyphenyl)-N-methylmethanamine exhibits a computed logP of 2.20 (or 1.8 by XLogP) [1][2]. This is substantially higher than the unsubstituted N‑methylbenzylamine, which lacks a logP value but is qualitatively more hydrophilic, and notably exceeds the logP of 3‑methoxy‑N‑methylbenzylamine (1.4, XLogP3) [3]. The higher lipophilicity of the target compound translates to a 0.8 log unit increase over the methoxy analog, which in turn implies a roughly 6‑fold greater partition into hydrophobic phases.

lipophilicity partition coefficient chromatography drug design

Boiling Point of (3‑Ethoxyphenyl)-N-methylmethanamine: Impact on Purification and Thermal Processing

The boiling point of (3‑Ethoxyphenyl)-N-methylmethanamine is reported as 240.8 °C at 760 mmHg [1] or 252.9 ± 23.0 °C at 760 mmHg [2]. This is significantly higher than that of the unsubstituted N‑methylbenzylamine (180.5 °C) [3] and the 3‑methoxy analog (221.6 °C) . The 60 °C increase over the unsubstituted parent and ~20–30 °C over the methoxy analog directly affects distillation conditions and thermal processing windows.

boiling point distillation thermal stability purification

Density of (3‑Ethoxyphenyl)-N-methylmethanamine: Implications for Formulation and Material Handling

The density of (3‑Ethoxyphenyl)-N-methylmethanamine is reported as 0.963 g/cm³ [1] or 1.0 ± 0.1 g/cm³ [2]. This value is higher than that of N‑methylbenzylamine, which has a density of 0.90119 g/cm³ at 70 °C [3]. The 3‑methoxy analog has a density of 0.97 g/cm³ , while the 4‑ethoxy isomer has a comparable density of ~0.96 g/cm³ [4]. The quantifiable difference in density between the 3‑ethoxy compound and the unsubstituted parent is approximately 0.06 g/cm³.

density volume measurement formulation material handling

Molecular Flexibility: Rotatable Bond Count of (3‑Ethoxyphenyl)-N-methylmethanamine vs. Unsubstituted and Methoxy Analogs

(3‑Ethoxyphenyl)-N-methylmethanamine possesses 4 rotatable bonds [1]. The 3‑methoxy analog has 3 rotatable bonds [2], while the unsubstituted N‑methylbenzylamine has only 2 rotatable bonds (the benzyl‑N and N‑methyl bonds) . The additional rotatable bond arises from the ethoxy group, increasing conformational entropy and potentially influencing molecular recognition.

molecular flexibility conformational entropy drug design structure-activity relationship

Best Research and Industrial Application Scenarios for (3‑Ethoxyphenyl)-N-methylmethanamine 893581‑62‑9


Scaffold for Lipophilic Amine Building Blocks in CNS‑Oriented Medicinal Chemistry

Given its logP of 2.20 (vs. 1.4 for the methoxy analog), (3‑Ethoxyphenyl)-N-methylmethanamine is the preferred starting material when designing CNS‑penetrant ligands that require a higher degree of lipophilicity [1][2]. The 0.8 log unit increase over the methoxy version translates to a roughly 6‑fold greater partition into lipid membranes, which can be leveraged to enhance blood‑brain barrier permeability or to modulate off‑target binding to hydrophobic pockets.

Distillation‑Based Purification Protocols Requiring Higher Thermal Stability

With a boiling point of 240–253 °C at 760 mmHg, this compound is suited for high‑temperature synthetic transformations or distillative work‑up conditions that would degrade or prematurely vaporize lower‑boiling analogs [3][4]. Its 60 °C higher boiling point relative to N‑methylbenzylamine provides a wider operational window for reactions conducted at elevated temperatures, such as certain reductive aminations or amidations performed in high‑boiling solvents.

Conformational Entropy Tuning in Fragment‑Based Drug Design

The 4 rotatable bonds of the 3‑ethoxy analog, compared to 3 in the methoxy derivative and 2 in the unsubstituted parent, offer a tangible increase in conformational flexibility [5]. In fragment‑based screening campaigns, this additional degree of freedom can be exploited to explore diverse binding modes without introducing large steric bulk, allowing medicinal chemists to fine‑tune entropic contributions to ligand binding while maintaining a relatively low molecular weight (165 g/mol).

Precise Volumetric Dispensing in Automated Parallel Synthesis

The density of 0.963 g/cm³ is sufficiently distinct from that of N‑methylbenzylamine (0.901 g/cm³) to impact automated liquid handling [6]. When using gravimetric or volumetric dispensing systems, a 6% density difference translates to a 6% error in mass if volumetric substitution is attempted. Researchers performing parallel synthesis in microtiter plates should procure the specific compound rather than substituting a different benzylamine analog to maintain stoichiometric accuracy.

Technical Documentation Hub

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